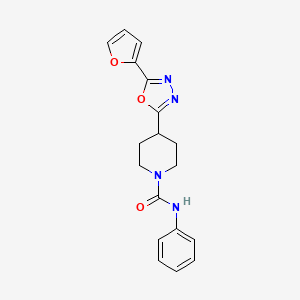

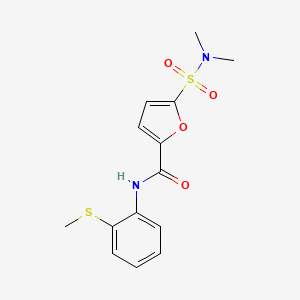

![molecular formula C23H25FN2O2 B2549736 1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol CAS No. 610282-37-6](/img/structure/B2549736.png)

1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol" is a structurally complex molecule that likely exhibits pharmacological properties due to the presence of a piperazine ring and a fluorophenyl group. While the provided papers do not directly discuss this compound, they do explore similar structures and their biological activities, which can provide insights into the potential characteristics and synthesis of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions. For instance, compounds with a piperazine ring and various substituents have been synthesized through reactions such as the Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction . These methods could potentially be adapted for the synthesis of "1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as IR, 1H NMR, 13C NMR, and Mass spectrometry . Additionally, X-ray crystallography has been employed to determine the crystal structure of a similar compound, revealing the presence of intermolecular interactions that stabilize the crystal lattice . These techniques would be essential in confirming the structure of "1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol" after its synthesis.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present. For example, the piperazine ring is known to participate in reactions such as alkylation and acylation, while the fluorophenyl group could be involved in nucleophilic aromatic substitution reactions . The presence of a hydroxyl group also opens up possibilities for reactions such as esterification or etherification.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its functional groups and molecular geometry. For instance, the presence of the fluorophenyl group could affect the compound's lipophilicity and electronic properties, potentially influencing its binding affinity to biological targets . The thermal stability of similar compounds has been studied using techniques like TG–DTA and DSC, which could also be applied to "1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol" .

Relevant Case Studies

Although the provided papers do not mention case studies directly related to the compound , they do discuss the pharmacological evaluation of similar compounds. For example, certain piperazine derivatives have been investigated for their antidepressant and antianxiety activities , while others have been evaluated for their affinity for dopamine and serotonin transporters . These studies suggest that "1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol" could also exhibit interesting pharmacological properties worthy of further investigation.

科学的研究の応用

Anticancer Potential

A structural analogue, identified as HUHS190, has shown significant anti-cancer effects, especially against bladder cancer. This compound demonstrated selective toxicity between normal and cancer cells, exhibiting more hydrophilic properties which allow for higher concentration solutions suitable for intravesical administration. It was found to be more effective and safer than current clinical drugs for bladder cancer treatment, indicating its potential as a post-TURBT therapy without the side effects associated with existing treatments (Shimizu et al., 2019).

Serotonin and Dopamine Transporter Affinity

Further exploration into compounds structurally similar to GBR 12909 has revealed their roles in modulating dopamine (DAT) and serotonin (SERT) transporters. Some derivatives demonstrated high affinity for SERT, making them potential candidates for studying neurological disorders (Lewis et al., 2003).

Diagnostic and Therapeutic Applications in Oncology

Analogues of the σ receptor ligand PB28, designed with reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers, show promise in oncology for both diagnostic and therapeutic applications. These modifications aim to enhance tumor cell entry while maintaining receptor affinity, offering a path forward in cancer research (Abate et al., 2011).

Fluorescent Logic Gates for Biological Applications

Compounds incorporating the 1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol structure have been designed as fluorescent logic gates. These molecules demonstrate solvent-polarity reconfigurable logic, potentially useful for probing cellular membranes and protein interfaces. This innovation paves the way for new tools in biological research and diagnostics (Gauci & Magri, 2022).

Antipsychotic Agents

In the realm of mental health, (piperazin-1-yl-phenyl)-arylsulfonamides, which share a similar structural motif, have been identified for their high affinities to serotonin receptors, showcasing their potential as atypical antipsychotic agents. This research hints at the versatility of the core structure in addressing various psychological disorders (Park et al., 2010).

特性

IUPAC Name |

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O2/c24-20-6-8-21(9-7-20)26-13-11-25(12-14-26)16-22(27)17-28-23-10-5-18-3-1-2-4-19(18)15-23/h1-10,15,22,27H,11-14,16-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCKCNNKWXPQDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC3=CC=CC=C3C=C2)O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B2549654.png)

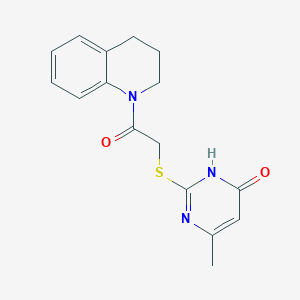

![5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2549656.png)

![ethyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate](/img/structure/B2549658.png)

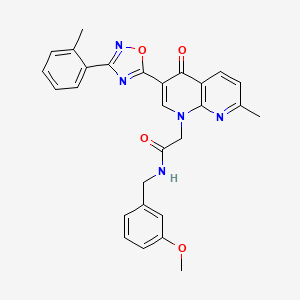

![2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2549659.png)

![4-methyl-1,1,3-trioxo-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-5-carboxylic acid](/img/structure/B2549662.png)

![7-chloro-N-[(E)-2-phenylethenyl]sulfonyl-1,3-benzodioxole-5-carboxamide](/img/structure/B2549667.png)

![2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2549668.png)

![1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2549669.png)

![Ethyl 2'-amino-1-benzyl-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2549673.png)